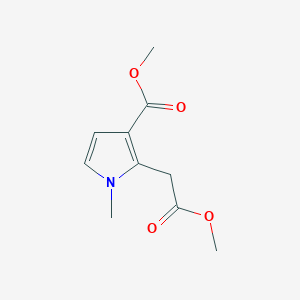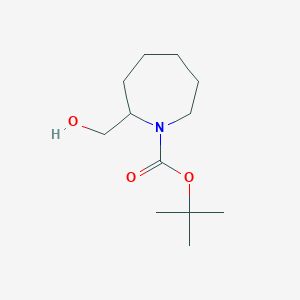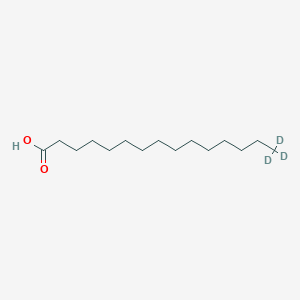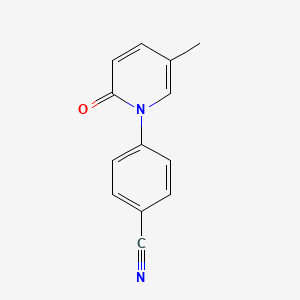![molecular formula C11H12N2O3 B1419159 3-[(3-Metoxifenil)amino]pirrolidina-2,5-diona CAS No. 1218258-52-6](/img/structure/B1419159.png)
3-[(3-Metoxifenil)amino]pirrolidina-2,5-diona
Descripción general
Descripción
3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-methoxyphenylamino group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyrrolidine and methoxyphenyl groups contributes to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Chemistry: 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders. Its ability to modulate specific biological pathways is of particular interest.
Industry: In the industrial sector, 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the reaction of 3-methoxyaniline with maleic anhydride. The process can be summarized as follows:
Step 1: Dissolve 3-methoxyaniline in an appropriate solvent such as ethanol.
Step 2: Add maleic anhydride to the solution and stir the mixture at room temperature.
Step 3: Heat the reaction mixture to reflux for several hours to ensure complete reaction.
Step 4: Cool the mixture and precipitate the product by adding water.
Step 5: Filter and purify the product using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a consistent temperature and solvent ratio, ensuring high purity and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the pyrrolidine ring can yield various reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Mecanismo De Acción
The mechanism by which 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
- 3-(Phenylamino)pyrrolidine-2,5-dione
- 3-(4-Methoxyphenyl)amino]pyrrolidine-2,5-dione
- 3-(3-Methylphenyl)amino]pyrrolidine-2,5-dione
Comparison: Compared to its analogs, 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
This detailed overview provides a comprehensive understanding of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
3-(3-methoxyanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-8-4-2-3-7(5-8)12-9-6-10(14)13-11(9)15/h2-5,9,12H,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQKQNALHEFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


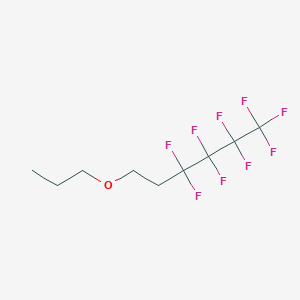



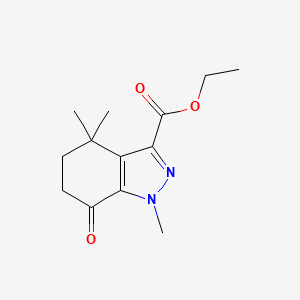
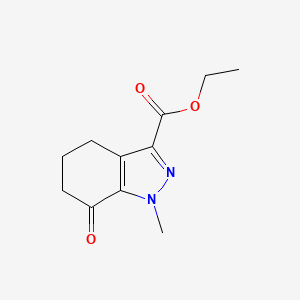
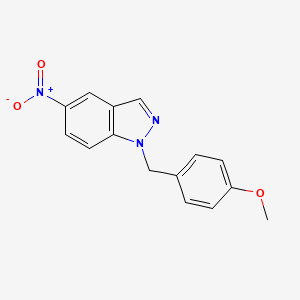
![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)
